

# 4-phenyl-1H-pyrazol-5-amine chemical properties and structure

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## Compound of Interest

Compound Name: 4-phenyl-1H-pyrazol-5-amine

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An In-depth Technical Guide to **4-phenyl-1H-pyrazol-5-amine**: Synthesis, Characterization, and Applications in Drug Discovery

## Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3][4][5] Within this versatile class of compounds, **4-phenyl-1H-pyrazol-5-amine** emerges as a pivotal building block. Its unique structural arrangement, featuring a reactive amino group adjacent to a phenyl-substituted pyrazole core, provides an ideal platform for the synthesis of complex heterocyclic systems and novel therapeutic agents. This guide offers a comprehensive technical overview of **4-phenyl-1H-pyrazol-5-amine**, detailing its chemical properties, a robust synthetic protocol with mechanistic insights, thorough characterization methods, and its significant role as a precursor in drug development.

## Core Chemical and Structural Properties

**4-phenyl-1H-pyrazol-5-amine** is a heterocyclic compound featuring a five-membered pyrazole ring with a phenyl group at position 4 and an amine group at position 5. The presence of tautomerism in the pyrazole ring and the nucleophilic character of the exocyclic amine group are central to its chemical reactivity.

## Physicochemical Data

A summary of the key computed and experimental properties of **4-phenyl-1H-pyrazol-5-amine** is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
IUPAC Name	4-phenyl-1H-pyrazol-5-amine	PubChem[6]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub>	[6][7]
Molecular Weight	159.19 g/mol	[6][7]
Monoisotopic Mass	159.079647300 Da	[6][8]
CAS Number	5591-70-8; 57999-06-1	[6]
SMILES	<chem>C1=CC=C(C=C1)C2=C(NN=C2)N</chem>	[6]
InChI Key	QEHKQNYBBLCFIJ-UHFFFAOYSA-N	[6]
Topological Polar Surface Area	54.7 Å <sup>2</sup>	[6]
Predicted XlogP	1.5	[8]
Appearance	Colorless to yellowish crystalline or powdery solid	[9]

## Synthesis of 4-phenyl-1H-pyrazol-5-amine

The most direct and widely employed method for synthesizing 5-aminopyrazole derivatives is the condensation reaction between a  $\beta$ -ketonitrile and hydrazine.[10] For the title compound, the reaction proceeds via the cyclization of benzoylacetone nitrile (2-phenyl-3-oxopropanenitrile) with hydrazine hydrate.

## Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the  $\beta$ -ketonitrile. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine adduct attacks the nitrile carbon.

Subsequent tautomerization and dehydration lead to the formation of the stable aromatic pyrazole ring. The choice of an alcohol, such as ethanol, as a solvent is ideal as it effectively dissolves the reactants and facilitates the reaction upon heating without participating in side reactions.

## Experimental Protocol: Synthesis from Benzoylacetonitrile

This protocol describes a reliable method for the laboratory-scale synthesis of **4-phenyl-1H-pyrazol-5-amine**.

Materials:

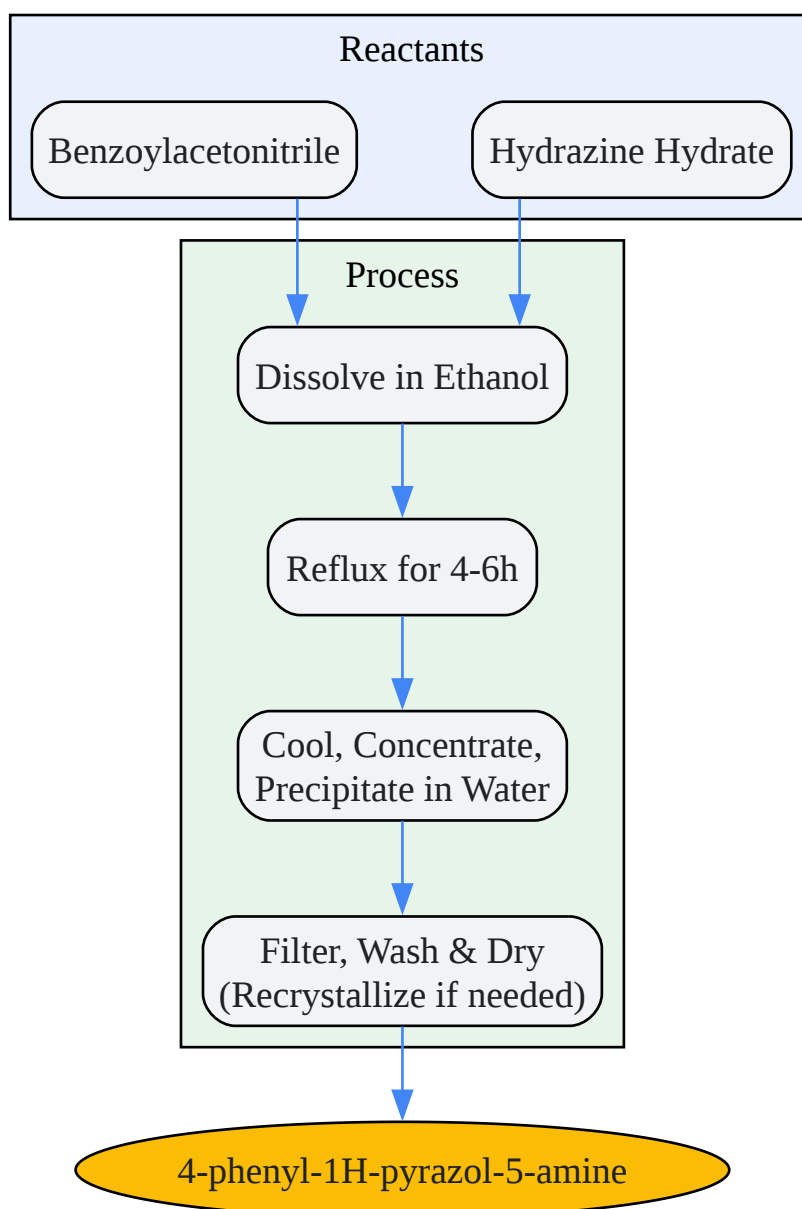
- Benzoylacetonitrile (1.0 eq)
- Hydrazine hydrate (1.2 eq)
- Ethanol (Absolute)
- Deionized Water
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetonitrile (1.0 eq) in absolute ethanol (approx. 10 mL per gram of nitrile).
- **Addition of Hydrazine:** While stirring the solution at room temperature, add hydrazine hydrate (1.2 eq) dropwise over 5-10 minutes. The addition is slightly exothermic.
- **Reflux:** Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (6:4).[\[11\]](#)

- Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
- Precipitation: Pour the concentrated reaction mixture into a beaker containing ice-cold water. A solid precipitate of **4-phenyl-1H-pyrazol-5-amine** will form.
- Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
- Drying and Purification: Dry the crude product in a vacuum oven at 50-60 °C. For higher purity, the product can be recrystallized from an ethanol-water mixture.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **4-phenyl-1H-pyrazol-5-amine**.

## Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized **4-phenyl-1H-pyrazol-5-amine** is achieved through a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the compound's structure and published data for analogous pyrazole derivatives.[3][4][12]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (DMSO- $d_6$ ):
  - Aromatic Protons (Phenyl): A multiplet is expected in the range of  $\delta$  7.20-7.60 ppm, integrating to 5 protons.
  - Pyrazole C3-H: A singlet should appear around  $\delta$  7.70-7.90 ppm.
  - Amine ( $\text{NH}_2$ ): A broad singlet, exchangeable with  $\text{D}_2\text{O}$ , is anticipated around  $\delta$  5.0-6.0 ppm.
  - Pyrazole N1-H: A broad singlet, also exchangeable, may appear downfield, typically above  $\delta$  11.0 ppm.
- $^{13}\text{C}$  NMR (DMSO- $d_6$ ):
  - Phenyl Carbons: Multiple signals are expected between  $\delta$  125.0-135.0 ppm.
  - Pyrazole C4: The carbon bearing the phenyl group is expected around  $\delta$  100.0-110.0 ppm.
  - Pyrazole C3 & C5: Signals for the carbon adjacent to the NH group and the carbon attached to the amine group will appear in the  $\delta$  140.0-155.0 ppm region.

## Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[\[11\]](#)

- N-H Stretching: A pair of sharp to medium bands in the region of  $3300\text{-}3500\text{ cm}^{-1}$  corresponding to the symmetric and asymmetric stretching of the primary amine ( $-\text{NH}_2$ ).
- Aromatic C-H Stretching: Signals typically appear just above  $3000\text{ cm}^{-1}$ .
- C=C and C=N Stretching: A series of bands in the  $1500\text{-}1650\text{ cm}^{-1}$  region are characteristic of the aromatic phenyl and pyrazole rings.
- N-H Bending: A bending vibration for the primary amine is expected around  $1600\text{-}1640\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

- Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule  $[M+H]^+$  at  $m/z$  160.08.<sup>[8]</sup> High-resolution mass spectrometry (HRMS) would confirm the elemental composition  $C_9H_9N_3$ .

## Applications in Drug Discovery and Medicinal Chemistry

**4-phenyl-1H-pyrazol-5-amine** is not typically an end-product therapeutic agent itself but rather a high-value intermediate. Its bifunctional nature—a nucleophilic amine and a modifiable pyrazole ring—makes it an exceptionally versatile scaffold for building libraries of more complex molecules.<sup>[1][13]</sup>

## Precursor for Fused Heterocyclic Systems

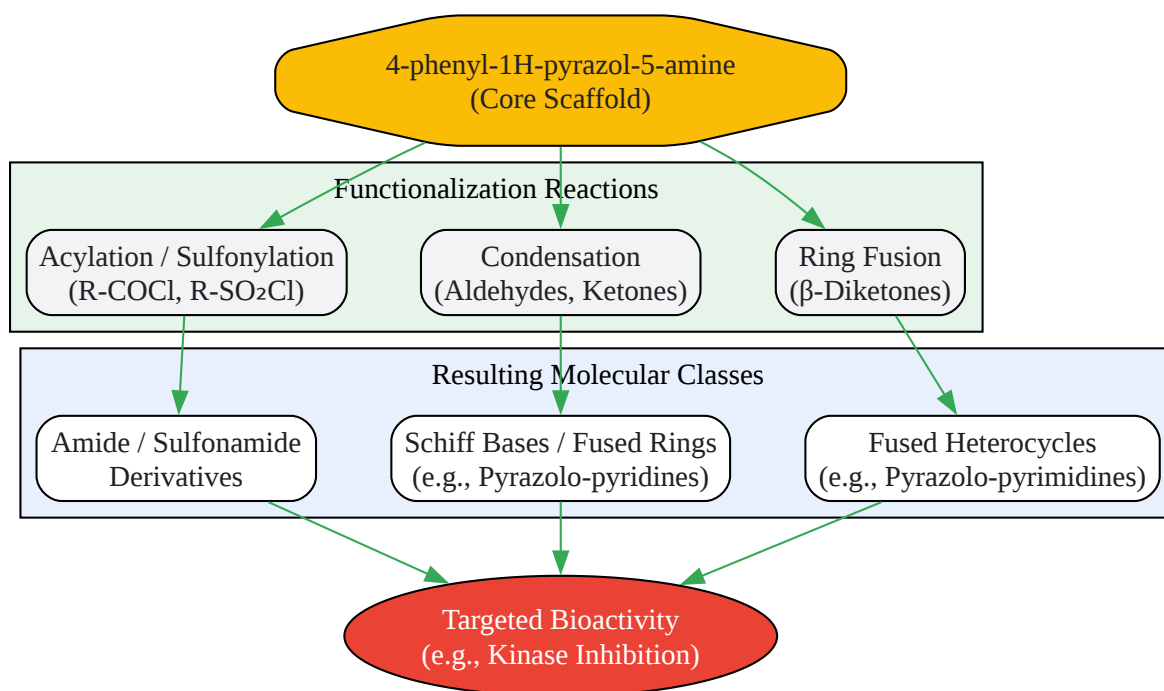
The 5-amino group is a key handle for constructing fused pyrazole systems, which are prevalent in many biologically active compounds.<sup>[13][14]</sup> For example, it can be reacted with  $\beta$ -dicarbonyl compounds or  $\alpha,\beta$ -unsaturated ketones to synthesize:

- Pyrazolo[1,5-a]pyrimidines: Known to possess anticancer and antimicrobial activities.<sup>[14]</sup>
- Pyrazolo[3,4-b]pyridines: Investigated for their potential as kinase inhibitors and anti-inflammatory agents.<sup>[13]</sup>

## Scaffold for Directed Molecular Libraries

The amine group can be readily acylated, alkylated, or used in condensation reactions to attach various pharmacophoric groups. This allows for a systematic exploration of the chemical space around the pyrazole core to optimize biological activity and pharmacokinetic properties. This modular approach is a cornerstone of modern drug discovery.<sup>[1]</sup>

## Role as a Privileged Scaffold in Drug Development



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Caption: Functionalization pathways of the **4-phenyl-1H-pyrazol-5-amine** scaffold.

## Safety and Handling

While specific toxicity data for **4-phenyl-1H-pyrazol-5-amine** is limited, related aminopyrazole and aniline compounds warrant careful handling.<sup>[9][15]</sup>

- **Personal Protective Equipment (PPE):** Always wear safety goggles, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.<sup>[9]</sup>
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.



## Conclusion

**4-phenyl-1H-pyrazol-5-amine** is a compound of significant strategic importance in synthetic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the creation of diverse molecular architectures. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and functionalization potential is key to leveraging the full power of the pyrazole scaffold in the quest for novel and effective therapeutics.

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